molecular formula C11H12FN3 B13480308 1-(4-Fluorobenzyl)-5-methyl-1h-pyrazol-4-amine

1-(4-Fluorobenzyl)-5-methyl-1h-pyrazol-4-amine

Cat. No.: B13480308
M. Wt: 205.23 g/mol
InChI Key: ZOAACUSSAVJZNQ-UHFFFAOYSA-N
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Description

1-(4-Fluorobenzyl)-5-methyl-1h-pyrazol-4-amine is an organic compound that features a pyrazole ring substituted with a fluorobenzyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorobenzyl)-5-methyl-1h-pyrazol-4-amine typically involves the reaction of 4-fluorobenzyl bromide with 5-methyl-1H-pyrazol-4-amine under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorobenzyl)-5-methyl-1h-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the benzyl ring.

Scientific Research Applications

1-(4-Fluorobenzyl)-5-methyl-1h-pyrazol-4-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-Fluorobenzyl)-5-methyl-1h-pyrazol-4-amine involves its interaction with specific molecular targets. The fluorobenzyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Fluorobenzyl)piperidine: This compound shares the fluorobenzyl group but has a different core structure.

    4-Fluorobenzylamine: Similar in structure but lacks the pyrazole ring.

Uniqueness

1-(4-Fluorobenzyl)-5-methyl-1h-pyrazol-4-amine is unique due to its specific combination of a fluorobenzyl group and a pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H12FN3

Molecular Weight

205.23 g/mol

IUPAC Name

1-[(4-fluorophenyl)methyl]-5-methylpyrazol-4-amine

InChI

InChI=1S/C11H12FN3/c1-8-11(13)6-14-15(8)7-9-2-4-10(12)5-3-9/h2-6H,7,13H2,1H3

InChI Key

ZOAACUSSAVJZNQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1CC2=CC=C(C=C2)F)N

Origin of Product

United States

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